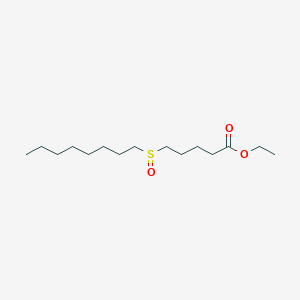

Ethyl 5-(octane-1-sulfinyl)pentanoate

Description

Properties

Molecular Formula |

C15H30O3S |

|---|---|

Molecular Weight |

290.5 g/mol |

IUPAC Name |

ethyl 5-octylsulfinylpentanoate |

InChI |

InChI=1S/C15H30O3S/c1-3-5-6-7-8-10-13-19(17)14-11-9-12-15(16)18-4-2/h3-14H2,1-2H3 |

InChI Key |

TYTWHOONJDGMSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)CCCCC(=O)OCC |

Origin of Product |

United States |

Synthetic Strategies for Ethyl 5 Octane 1 Sulfinyl Pentanoate

General Methodologies for Sulfoxide (B87167) Ester Synthesis

Oxidation of Corresponding Sulfides (Thioethers)

The most direct and widely employed method for synthesizing sulfoxides is the oxidation of the corresponding sulfide (B99878), in this case, Ethyl 5-(octylthio)pentanoate. This transformation requires careful control to prevent over-oxidation to the corresponding sulfone. The key to a successful synthesis lies in the choice of the oxidant and reaction conditions to ensure high chemoselectivity for the sulfoxide product.

A variety of reagents have been developed for the selective mono-oxidation of thioethers. The goal is to use an oxidant that reacts rapidly with the sulfide but slowly or not at all with the resulting sulfoxide.

Hydrogen peroxide (H₂O₂) is a common, environmentally benign oxidant. However, its use often requires a catalyst to achieve selectivity, as uncatalyzed reactions can lead to the formation of sulfones. mdpi.comresearchgate.net The combination of H₂O₂ with catalysts like tantalum carbide or in the presence of triflic acid allows for the versatile oxidation of sulfanes to sulfoxides while tolerating other sensitive functional groups. organic-chemistry.org Another approach involves using urea-hydrogen peroxide, which, in conjunction with a diphenyl diselenide catalyst, provides high selectivity for sulfoxides. organic-chemistry.org

Hypervalent iodine reagents offer a mild and efficient alternative for the selective oxidation of both aliphatic and aromatic sulfides at room temperature, yielding excellent results without over-oxidation. organic-chemistry.org Similarly, N-fluorobenzenesulfonimide (NFSI) has been employed as an effective oxidant where selectivity for the sulfoxide or sulfone can be controlled simply by adjusting the stoichiometry of the reagent with water as the oxygen source.

Other notable systems include:

Sodium hypochlorite (B82951) pentahydrate crystals: Used in aqueous acetonitrile (B52724), this system provides a green and efficient method for selective sulfoxidation. organic-chemistry.org

Periodic acid (H₅IO₆) with an Iron(III) chloride catalyst: This combination is highly effective for the selective oxidation of sulfides in acetonitrile. organic-chemistry.org

Visible light photocatalysis: Metal-free systems using organic dyes like quinones can mediate the aerobic oxidation of thioethers with high selectivity, offering a sustainable approach. organic-chemistry.orgresearchgate.net

Table 1: Selected Chemoselective Reagents for Sulfide Oxidation

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂O₂ / Tantalum Carbide | Room Temperature | High yield and selectivity for sulfoxide; catalyst is reusable. | organic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFSI) | H₂O, varying stoichiometry | Switchable synthesis of sulfoxides or sulfones; additive-free. | |

| Periodic Acid (H₅IO₆) / FeCl₃ | MeCN, Room Temperature | Excellent method for selective oxidation. | organic-chemistry.org |

| 1-hexylKuQuinone (KuQ) / O₂ | Visible light, HFIP, Room Temperature | Metal-free, photocatalytic, recyclable system. | organic-chemistry.org |

Metal catalysts are frequently used to enhance both the rate and selectivity of sulfide oxidation, particularly for achieving asymmetry in the synthesis of chiral sulfoxides. acs.org These systems typically involve a metal center and a chiral ligand, which coordinates to the metal and directs the oxidant to one face of the prochiral sulfide.

Titanium-based catalysts , particularly the modified Sharpless reagent (titanium(IV) isopropoxide, diethyl tartrate, and water), were among the first successful systems for asymmetric sulfoxidation. ingentaconnect.com This method, discovered by Kagan and Modena, can produce high enantiomeric purity. ingentaconnect.com Later advancements by Uemura and others showed that using (R)-BINOL as the ligand with Ti(OPr)₄ could achieve high enantioselectivity (up to 96% ee for methyl p-tolyl sulfoxide). ingentaconnect.comacs.org

Vanadium complexes have also proven to be highly effective. Chiral vanadium-salan complexes, for instance, catalyze the asymmetric oxidation of sulfides with hydrogen peroxide, yielding excellent enantioselectivity. acs.org These systems can also be used for the efficient kinetic resolution of racemic sulfoxides. acs.org

Other significant metal-based systems include:

Manganese Catalysts: Manganese porphyrins have been developed as effective molecular electrocatalysts that mediate the selective oxidation of thioethers to sulfoxides without over-oxidation, using water as the oxygen source. organic-chemistry.orgacs.org

Rhodium Complexes: Rhodium(III)-dimethylsulfoxide complexes can catalyze the selective oxidation of thioethers using molecular oxygen. researchgate.net

Molybdenum and Tungsten Systems: Polyoxomolybdates and silica-based tungstate (B81510) catalysts have been shown to effectively oxidize sulfides to sulfoxides with high yields using H₂O₂ at room temperature. organic-chemistry.orgrsc.org These catalysts are often recyclable. mdpi.comrsc.org

Table 2: Overview of Metal-Catalyzed Sulfoxidation Systems

| Metal Catalyst | Typical Ligand | Oxidant | Key Characteristics | Reference |

|---|---|---|---|---|

| Titanium(IV) | Diethyl Tartrate (DET), BINOL | Alkyl Hydroperoxides (e.g., TBHP) | Pioneering system for asymmetric sulfoxidation; high enantioselectivity. | ingentaconnect.comacs.org |

| Vanadium | Salan ligands | H₂O₂ | Excellent enantioselectivity; effective for kinetic resolution. | acs.org |

| Manganese | Porphyrins | H₂O (electrochemical) | High selectivity; avoids over-oxidation to sulfone. | acs.org |

| Tungsten | Silica-based tungstate | H₂O₂ | Recyclable catalyst; good to excellent yields at room temperature. | organic-chemistry.org |

| Rhodium(III) | Dimethylsulfoxide | O₂ | High chemoselectivity for a wide range of sulfides. | researchgate.net |

Enzymatic catalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral sulfoxides with high enantiopurity. libretexts.org These reactions are typically carried out under mild conditions in aqueous media.

Monooxygenase enzymes are particularly effective for this transformation. For example, cyclohexanone (B45756) monooxygenase (CHMO), a flavoenzyme from bacteria, catalyzes the asymmetric oxidation of a wide range of prochiral thioethers to optically active sulfoxides with excellent enantioselectivity. libretexts.org Similarly, prazole sulfide monooxygenase (AcPSMO) has been used for the efficient synthesis of the drug esomeprazole (B1671258) on a large scale. acs.org

Peptide-based catalysts have also been developed. Short peptides containing residues like aspartic acid can mediate the enantioselective oxidation of functionalized thioethers, achieving high levels of stereochemical control. nih.gov Computational models suggest that dual points of contact between the peptide catalyst and the substrate are responsible for the high enantioinduction. nih.gov The primary advantage of biocatalytic methods is their exceptional selectivity, often yielding products with very high enantiomeric excess under sustainable conditions.

Approaches via Sulfinate Esters as Precursors

An alternative strategy for constructing sulfoxides involves the use of sulfinate esters as key intermediates. This approach allows for the formation of the C-S bond in a controlled manner, often with high stereospecificity, making it particularly valuable for the synthesis of chiral sulfoxides.

The Andersen synthesis is a classic and reliable method for producing chiral sulfoxides. libretexts.orgwiley-vch.de This method involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard or organolithium reagent.

The process begins with the synthesis of a chiral sulfinate ester, commonly derived from a chiral alcohol like L-(-)-menthol. The reaction of p-toluenesulfinyl chloride with L-(-)-menthol, for example, produces a mixture of diastereomeric menthyl p-toluenesulfinates, which can be separated by crystallization. libretexts.org Subsequent nucleophilic substitution at the sulfur atom by a Grignard reagent (e.g., an octyl magnesium halide for the target molecule) proceeds with inversion of configuration at the sulfur center. This allows for the synthesis of a specific enantiomer of the sulfoxide with high enantiomeric purity. wiley-vch.de

A one-pot variation of this principle uses reagents like N-tosyl-norephedrine, which reacts with thionyl chloride to form a cyclic intermediate. Sequential addition of two different Grignard reagents allows for the synthesis of scalemic sulfoxides with excellent enantioselectivity (>99% ee), where the final configuration is determined by the order of addition of the organometallic reagents. libretexts.orgwiley-vch.de More recent developments have demonstrated that sulfenate anions, generated in situ from β-sulfinyl esters, can react with various electrophiles to produce a wide range of sulfoxides. mdpi.com

Nucleophilic Displacement Reactions at Sulfur

Nucleophilic substitution at a sulfur atom is a fundamental approach for the synthesis of sulfinyl esters. This method typically involves the reaction of a sulfur-based electrophile with a suitable nucleophile. The stereochemical outcome of these reactions is of particular interest, as it can proceed with either inversion or retention of configuration at the sulfur center, depending on the reaction conditions and the nature of the leaving group.

The synthesis of optically active sulfinic acid esters has been achieved through the acid-catalyzed alcoholysis of optically active sulfinamides. The stereochemical course of this reaction is highly dependent on the reaction conditions, leading to either full or predominant inversion or retention of configuration at the chiral sulfur atom. The mechanism of nucleophilic substitution at the sulfinyl sulfur is a subject of ongoing investigation, with evidence suggesting the involvement of sulfurane intermediates.

A series of gas-phase nucleophilic substitution reactions at the sulfur of methanesulfinyl derivatives with various small anions have been studied computationally. These studies suggest that the reactions generally proceed through an addition-elimination mechanism, resulting in a triple-well potential energy surface with a tetracoordinate-sulfur intermediate. The geometries of these intermediates are typically unsymmetrical trigonal bipyramidal, with the incoming nucleophile and the leaving group occupying apical positions. However, in some cases, such as with cyanide as the nucleophile, a direct SN2-type displacement may occur. The relative reactivities of different nucleophiles in substitutions at sulfinyl sulfur show similarities to those at a sp3-hybridized carbon atom.

Recent developments have introduced novel reagents for sulfinylation through nucleophilic substitution. For instance, readily preparable and bench-stable sulfonylpyridinium salts (SulPy) have been employed as sulfinyl group transfer reagents. This method operates through a nucleophilic chain substitution (SNC) process, which involves the isomerization of the S(VI) center in the SulPy reagent to an S(IV)-containing electrophilic sulfinate ester, which then undergoes nucleophilic substitution to yield the desired sulfinyl compound. researchgate.net This approach avoids the use of unstable sulfinyl halides and minimizes side reactions. researchgate.net

| Reagent/Catalyst | Nucleophile | Product | Key Features |

| Optically active sulfinamides | Alcohols | Optically active sulfinic acid esters | Acid-catalyzed, stereochemistry is condition-dependent |

| Methanesulfinyl derivatives | Small anions (Cl-, CN-, etc.) | Substituted sulfinyl compounds | Gas-phase, proceeds via addition-elimination or SN2 mechanism |

| Sulfonylpyridinium (SulPy) salts | Various nucleophiles | Sulfinyl compounds | Nucleophilic chain substitution (SNC) process, mild conditions |

Palladium-Catalyzed Sulfinylation of Organoborons

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds. Specifically, the sulfinylation of organoboron compounds with sulfinate esters provides a direct and efficient route to a wide variety of sulfoxides. nih.govrsc.orgtandfonline.comresearchgate.netrsc.org This methodology is particularly valuable as it tolerates a broad range of functional groups that might be sensitive to the oxidation conditions required in traditional sulfoxide syntheses. nih.govrsc.orgtandfonline.comresearchgate.netrsc.org

The reaction typically involves the treatment of an organoboron compound, such as a boronic acid or its ester, with a sulfinate ester in the presence of a palladium precatalyst. nih.govrsc.orgtandfonline.comresearchgate.netrsc.org This approach allows for the synthesis of aryl, alkenyl, and alkyl aryl sulfoxides. nih.govrsc.org The versatility of this method enables the preparation of highly functionalized molecules, including those with easily oxidizable groups. nih.govrsc.orgtandfonline.comresearchgate.netrsc.org

Control experiments have demonstrated the essential role of the palladium catalyst in this transformation. rsc.org In the absence of the palladium precatalyst, no reaction is observed, and the starting sulfinate ester is recovered. rsc.org The reaction conditions, including the choice of catalyst, ligand, solvent, and base, are crucial for achieving high yields and selectivity.

| Organoboron Compound | Sulfinate Ester | Palladium Catalyst | Product | Functional Group Tolerance |

| Arylboronic acids | Alkyl/Aryl sulfinates | Palladium precatalyst | Aryl sulfoxides | High |

| Alkenylborons | Alkyl/Aryl sulfinates | Palladium precatalyst | Alkenyl sulfoxides | High |

| 4-Tolylboronic acid | Methyl p-toluenesulfinate | Palladium precatalyst with XPhos ligand | 4-Tolyl methyl sulfoxide | Tolerates various functional groups |

Reactions Involving β-Sulfinyl Esters as Nucleophilic Reagents

β-Sulfinyl esters have been identified as versatile precursors for the in situ generation of sulfenate anions. rsc.org These sulfenate anions can then act as nucleophiles, reacting with a variety of electrophiles to form new sulfur-containing compounds, including sulfoxides and sulfinamides. rsc.org This strategy offers an alternative approach to the construction of sulfinyl compounds, leveraging the reactivity of the sulfenate anion generated under basic conditions. rsc.org

The generation of the sulfenate anion from a β-sulfinyl ester is typically achieved by treatment with a base. rsc.org The resulting nucleophilic species can then participate in transition metal-catalyzed reactions. For instance, palladium-catalyzed reactions of sulfenate anions with electrophiles have been reported to produce allyl sulfoxides. rsc.org In these reactions, the sulfenate anion interacts with an in situ generated η3-allylpalladium complex to form the product and regenerate the Pd(0) catalyst. rsc.org

This methodology holds promise for the asymmetric synthesis of chiral sulfoxides. rsc.org By employing chiral catalysts, it is envisioned that the reaction of sulfenate anions with carbocation species could lead to the formation of chiral sulfoxides with high enantiomeric purity. rsc.org This would be of significant practical importance, as many chiral drugs contain sulfoxide moieties. rsc.org

| β-Sulfinyl Ester | Base | Electrophile | Catalyst | Product |

| β-Sulfinyl carboxylic acid ester | Various bases | Allylic electrophiles | Palladium | Allyl sulfoxides |

| β-Sulfinyl ester | Base | Amination reagents | - | Sulfinamides |

| β-Sulfinyl ester | Base | Carbocation species | Chiral catalyst (proposed) | Chiral sulfoxides (proposed) |

Green Chemistry Principles in the Synthesis of Sulfinyl Esters

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. In the context of sulfinyl ester synthesis, this involves the use of greener solvents, the development of atom-economical reactions, and the exploration of novel energy sources such as visible light.

Development of Green Solvent Systems and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives, such as water, ionic liquids, or even solvent-free conditions.

The Friedel-Crafts sulfinylation of aromatic compounds with sulfinic esters has been successfully carried out in ionic liquids, a class of non-volatile solvents, with the reaction being accelerated by ultrasound irradiation. acs.org Furthermore, the sulfinylation of indoles with arylsulfinic acids has been achieved in water at room temperature without the need for any additives, demonstrating a highly environmentally friendly approach. acs.org Solvent-free conditions have also been employed for the synthesis of β-sulfonyl esters from sulfonyl hydrazides and acrylic esters, promoted by a base. tandfonline.combohrium.com This method offers a simple and efficient green methodology with minimal waste generation. tandfonline.combohrium.com The use of greener solvents like dimethyl sulfoxide (DMSO) is also being explored as a less harmful alternative to other dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) in industrial processes. ijcea.orgrowan.edu

Atom-Economical and Waste-Minimizing Processes

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. Cascade reactions, which combine multiple synthetic steps into a single operation, are a powerful strategy for achieving high atom and step economy, thereby minimizing waste and cost. acs.org

In the context of sulfur chemistry, a reagentless, 100% atom-economical iodosulfenylation of alkynes has been developed to produce (E)-β-iodoalkenyl sulfides. rsc.org This method utilizes only iodine and disulfides, with all atoms from the starting materials being incorporated into the product. rsc.org Such processes are highly desirable from a green chemistry perspective as they generate minimal waste. The development of catalytic processes, such as the palladium-catalyzed sulfinylation of organoborons, also contributes to waste minimization by reducing the need for stoichiometric reagents.

Visible-Light Photocatalysis for Sulfoxide Formation

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and unique reactivity. rsc.orgresearchgate.net This approach utilizes visible light as a renewable energy source to drive chemical transformations, often with high efficiency and selectivity.

The aerobic oxidation of sulfides to sulfoxides can be achieved using a perylene (B46583) diimide photocatalyst under visible light irradiation. rsc.org This metal-free method uses molecular oxygen as the oxidant, making it an environmentally benign alternative to traditional oxidation methods. rsc.org A sustainable and scalable one-pot synthesis of sulfides and sulfoxides has been developed using photocatalyzed C-C bond formation and oxidation, employing green solvents and oxygen as the oxidant. rsc.orgresearchgate.net Furthermore, the synthesis of sulfinamides has been accomplished through the photocatalytic alkylation or arylation of sulfinylamine. rsc.org These visible-light-driven methods represent a significant advancement in the green synthesis of sulfoxide-containing compounds. rsc.orgresearchgate.net

Flow Chemistry Applications for Scalable and Sustainable Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch methods, particularly for oxidation reactions which can be exothermic and difficult to control on a large scale. The synthesis of sulfoxides, including potentially Ethyl 5-(octane-1-sulfinyl)pentanoate, from their sulfide precursors is a prime candidate for this technology, promising enhanced safety, improved product consistency, higher yields, and greater sustainability. rsc.orgthieme-connect.de

The core principle of flow chemistry involves pumping reagents through a network of tubes or channels, often within a microreactor. acs.org This environment provides a high surface-area-to-volume ratio, leading to superior heat and mass transfer compared to batch reactors. youtube.com Consequently, reaction temperatures can be precisely controlled, minimizing the risk of thermal runaways and the formation of over-oxidized byproducts like sulfones. researchgate.net

Detailed Research Findings on Analogous Sulfoxide Syntheses

Several research groups have developed efficient and selective flow chemistry protocols for the oxidation of a variety of sulfides to sulfoxides. These methods often employ green oxidants and catalysts, further enhancing the sustainability of the process.

Bioinspired Oxidation in Flow

One notable approach involves a bioinspired oxidation method using perselenic acid as a catalyst, generated in situ from selenium(IV) oxide and hydrogen peroxide. nih.govresearchgate.net This system has been successfully applied to the continuous and chemoselective oxidation of various aryl alkyl sulfides and dialkyl sulfides. nih.gov The reaction is typically conducted in a liquid-liquid biphasic system at room temperature, with hydrogen peroxide serving as a green and atom-economical oxidant. nih.gov

The chemoselectivity of the reaction can be finely tuned by adjusting the stoichiometry of the hydrogen peroxide. For instance, using a slight excess of the oxidant favors the formation of the sulfoxide, while a larger excess can be used to produce the corresponding sulfone. researchgate.net The scalability of this method has been demonstrated with the gram-scale preparation of (methylsulfonyl)benzene. nih.gov

| Substrate | Oxidant (Equivalents) | Catalyst | Flow Rate (mL/min) | Yield (%) | Chemoselectivity to Sulfoxide (%) |

|---|---|---|---|---|---|

| Thioanisole | H₂O₂ (2) | SeO₂ | 0.1 | 85 | 100 |

| Benzyl (B1604629) phenyl sulfide | H₂O₂ (2) | SeO₂ | 0.1 | 90 | 100 |

| Dibutyl sulfide | H₂O₂ (2) | SeO₂ | 0.1 | 82 | 100 |

¹Data derived from studies on analogous aryl alkyl and dialkyl sulfides. nih.gov

Photocatalytic and Electrochemical Flow Synthesis

Visible-light photocatalysis represents another green and sustainable avenue for sulfoxide synthesis in flow. rsc.org These methods can employ green solvents like ethanol (B145695) and water, with molecular oxygen from the air acting as the oxidant. rsc.org The integration of a microreactor-based flow system addresses the common scalability challenges associated with photocatalytic and liquid-gas phase reactions, enabling large-scale production. rsc.org

Electrochemical flow processes offer a reagent-free alternative for the selective oxidation of sulfides. nih.gov In these systems, electrons act as the oxidant, eliminating the need for chemical oxidizing agents and reducing waste. These automated protocols can be performed without a supporting electrolyte and have been used to synthesize a wide range of sulfoxides in good to excellent yields. nih.gov The scalability of electrochemical methods has also been demonstrated, with successful decagram-scale syntheses reported. rsc.org

| Substrate | Photocatalyst | Solvent | Oxidant | Flow Rate (mL/min⁻¹) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxythioanisole | Rose Bengal (0.5 mol%) | Ethanol/Water | O₂ (1.7 mL min⁻¹) | 0.125 | 88 |

²Data from a study on the synthesis of 4-methoxy-1-(methylsulfinyl)benzene. rsc.org

The application of these well-established flow chemistry principles to the oxidation of Ethyl 5-(octylthio)pentanoate would likely provide a scalable and sustainable route to this compound. The precise control over reaction parameters afforded by flow reactors would be crucial in maximizing the yield of the desired sulfoxide while minimizing the formation of the corresponding sulfone. Furthermore, the use of green oxidants like hydrogen peroxide or oxygen, combined with the potential for catalyst recycling and process automation, aligns with the principles of green chemistry, making flow synthesis an attractive strategy for industrial production.

Stereochemical Aspects and Asymmetric Synthesis of Ethyl 5 Octane 1 Sulfinyl Pentanoate

Enantioselective Synthesis of Sulfoxides and Sulfinyl Esters

The enantioselective synthesis of sulfoxides is crucial for accessing optically pure forms of compounds like Ethyl 5-(octane-1-sulfinyl)pentanoate. organic-chemistry.org Methodologies to achieve this can be broadly categorized into two main approaches: derivatization with a chiral auxiliary followed by diastereoselective transformation, and direct catalytic enantioselective oxidation of the corresponding sulfide (B99878). illinois.edu

The use of chiral auxiliaries is a well-established and effective method for the synthesis of enantiomerically enriched sulfoxides. illinois.edutandfonline.com This strategy involves the covalent attachment of a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. scielo.org.mx For the synthesis of sulfinyl esters, this often involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinates. illinois.edunih.gov These diastereomers can then be separated, typically by crystallization, and subsequent nucleophilic substitution at the sulfur center with an appropriate organometallic reagent proceeds with inversion of configuration to yield the desired enantiopure sulfoxide (B87167). illinois.edu

This approach, pioneered by Andersen, remains a widely utilized method for preparing optically active sulfoxides. illinois.edu The sulfinyl group itself can also act as a powerful chiral auxiliary, guiding further asymmetric transformations within a molecule. researchgate.net The steric and electronic properties of the sulfoxide, with its distinct lone pair and oxygen atom, allow for effective facial differentiation and coordination to reagents, leading to high levels of stereocontrol in various reactions. illinois.edu

Diastereoselective induction is the cornerstone of the chiral auxiliary approach. rsc.org By introducing a chiral element into the molecule, subsequent reactions are biased to favor the formation of one diastereomer over the other. In the context of sulfoxide synthesis, the chiral auxiliary attached to the sulfur atom directs the approach of an incoming reagent, leading to a diastereomerically enriched product. researchgate.net

For instance, the oxidation of a sulfide that is part of a larger molecule containing a chiral auxiliary can proceed with high diastereoselectivity. rsc.org The auxiliary creates a chiral environment around the sulfur atom, making one of the lone pairs more accessible to the oxidizing agent. This results in the preferential formation of one sulfoxide diastereomer. The effectiveness of the diastereoselective induction depends on several factors, including the nature of the chiral auxiliary, the reaction conditions, and the structure of the substrate. researchgate.net Dihydrooxazole auxiliaries, for example, have been shown to provide high levels of asymmetric induction in the conversion of sulfides to sulfoxides. rsc.org

The catalytic asymmetric oxidation of prochiral sulfides represents a more atom-economical and modern approach to enantiopure sulfoxides. organic-chemistry.orgacsgcipr.org This method avoids the need for stoichiometric chiral auxiliaries and often involves the use of a chiral catalyst to control the stereochemical outcome of the oxidation of the corresponding thioether, ethyl 5-(octylthio)pentanoate. acsgcipr.org

A variety of chiral metal complexes have been developed to catalyze the enantioselective oxidation of sulfides. nih.govorganic-chemistry.orgacsgcipr.org Early and significant success was achieved with titanium-based systems, particularly the Kagan-Modena protocol, which utilizes a complex of titanium isopropoxide and diethyl tartrate. acsgcipr.orgresearchgate.net This system has proven effective for the oxidation of a wide range of sulfides, although its efficacy can be substrate-dependent. acsgcipr.org

Vanadium complexes with chiral Schiff base ligands have also emerged as powerful catalysts for this transformation, often providing high yields and enantioselectivities for various alkyl aryl and benzyl (B1604629) aryl sulfides. organic-chemistry.orgresearchgate.net Other metals, including iron, manganese, and copper, have also been employed in chiral catalytic systems for sulfoxidation. wiley-vch.denih.govresearchgate.net The general mechanism involves the coordination of the sulfide to the chiral metal-oxo or metal-peroxo species, followed by a diastereoselective oxygen transfer to one of the lone pairs of the sulfur atom. acsgcipr.org The slow addition of the terminal oxidant, such as hydrogen peroxide or an organic hydroperoxide, is often crucial to minimize the non-catalyzed background reaction, which would erode the enantiomeric excess of the product. acsgcipr.org

Table 1: Examples of Chiral Metal Complexes in Asymmetric Sulfoxidation

| Metal | Chiral Ligand Type | Typical Oxidant | Reference |

|---|---|---|---|

| Titanium | Diethyl Tartrate | Cumene Hydroperoxide | acsgcipr.orgresearchgate.net |

| Vanadium | Schiff Bases | Hydrogen Peroxide | organic-chemistry.orgresearchgate.net |

| Iron | Salan | Hydrogen Peroxide | wiley-vch.de |

| Manganese | Porphyrin | Iodosylbenzene | nih.gov |

| Copper | Schiff Bases | Hydrogen Peroxide | nih.gov |

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for enantioselective sulfoxidation. nih.gov These methods utilize small, chiral organic molecules to catalyze the asymmetric oxidation of sulfides, often with hydrogen peroxide as the terminal oxidant. researchgate.net This approach avoids the use of potentially toxic and expensive metals.

Promising organocatalytic systems include those based on chiral imines, chiral phosphoric acid derivatives, and flavinium salts. researchgate.net For instance, peptide-based catalysts containing residues like aspartic acid have been shown to mediate the enantioselective oxidation of functionalized thioethers. nih.gov Computational models suggest that dual points of contact, such as hydrogen bonding, between the catalyst and the substrate are key to achieving high levels of enantioinduction. nih.gov Another conceptually novel organocatalytic route involves the asymmetric alkylation of sulfenate salts mediated by a chiral phase-transfer catalyst, such as a cinchonidinium derivative. acs.orgdatapdf.com

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral sulfoxides. organic-chemistry.orgacsgcipr.org Enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) and cytochrome P450 monooxygenases, can catalyze the asymmetric oxidation of prochiral sulfides with high enantioselectivity. acsgcipr.orgresearchgate.net These enzymatic systems often operate under mild conditions in aqueous media and utilize molecular oxygen as the ultimate oxidant. acsgcipr.org

In addition to direct asymmetric oxidation, biocatalytic kinetic resolution of racemic sulfoxides is also a viable strategy. almacgroup.comnih.govnih.gov This involves the use of reductive enzymes, such as methionine sulfoxide reductases (Msr), which selectively reduce one enantiomer of the sulfoxide back to the sulfide, leaving the other enantiomer in high enantiomeric purity. almacgroup.comnih.gov Hybrid approaches, combining biocatalysis with other techniques, are also being explored. For example, the use of unconventional solvents like ionic liquids and deep eutectic solvents in biocatalytic sulfoxidation is being investigated to develop greener and more sustainable synthetic processes. almacgroup.comnih.gov Multi-enzymatic cascade systems, coupling a low-enantioselective oxidase with a high-enantioselective reductase, have also been designed for the efficient synthesis of enantiopure sulfoxides. researchgate.net

Table 2: Comparison of Asymmetric Sulfoxidation Methods

| Method | Catalyst/Auxiliary | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliaries | Stoichiometric chiral molecules (e.g., menthol) | Well-established, often high diastereoselectivity | Not atom-economical, requires stoichiometric auxiliary |

| Chiral Metal Catalysis | Catalytic amounts of chiral metal complexes (e.g., Ti, V) | High efficiency, broad substrate scope | Potential metal contamination, can be air/moisture sensitive |

| Organocatalysis | Catalytic amounts of small organic molecules | Metal-free, often mild conditions | Catalyst loading can be higher than metal catalysts |

| Biocatalysis | Enzymes (e.g., BVMOs, Msr) | High enantioselectivity, environmentally friendly | Substrate scope can be limited, enzyme stability issues |

Asymmetric Synthesis via Chiral Sulfinate Esters as Intermediates

A foundational and widely utilized method for synthesizing enantiomerically enriched sulfoxides is the Andersen synthesis, which proceeds through the nucleophilic substitution of a diastereomerically pure chiral sulfinate ester. illinois.eduresearchgate.netwiley-vch.de This strategy involves the reaction of a chiral alcohol with a sulfinyl chloride to produce a mixture of diastereomeric sulfinate esters. illinois.edu These diastereomers can then be separated, often by crystallization.

The key step is the subsequent reaction of a single diastereomer of the sulfinate ester with an organometallic reagent, such as a Grignard reagent. acs.orgrsc.orgnih.gov The reaction proceeds with a complete inversion of configuration at the sulfur atom, yielding a chiral sulfoxide with high enantiomeric purity. illinois.edu The most common chiral auxiliary employed for this purpose is (-)-menthol. researchgate.netwiley-vch.de

The general principle of this synthesis is outlined in the table below.

| Step | Description | Reactants | Product | Stereochemical Outcome |

| 1 | Formation of Diastereomeric Sulfinate Esters | Sulfinyl chloride, Chiral alcohol (e.g., (-)-Menthol) | Mixture of diastereomeric sulfinate esters | Formation of two diastereomers |

| 2 | Separation of Diastereomers | Mixture of diastereomers | Diastereomerically pure sulfinate ester | Isolation of a single diastereomer |

| 3 | Nucleophilic Substitution | Diastereomerically pure sulfinate ester, Grignard reagent (R-MgX) | Enantiomerically enriched sulfoxide | Inversion of configuration at sulfur |

This method's reliability and the high stereoselectivity of the nucleophilic substitution step make it a cornerstone for accessing optically active sulfoxides. researchgate.net

Kinetic Resolution Strategies for Enantiomerically Enriched Sulfoxide Esters

Kinetic resolution is an alternative strategy for obtaining enantiomerically enriched sulfoxides from a racemic mixture. researchgate.netmdpi.com This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer from the slower-reacting one. mdpi.com The maximum theoretical yield for the unreacted, enantiomerically enriched substrate in a classic kinetic resolution is 50%. mdpi.com

Several methods have been developed for the kinetic resolution of racemic sulfoxides:

Enzymatic Resolution : Certain enzymes exhibit high enantioselectivity in the reduction or oxidation of sulfoxides. For instance, Methionine Sulfoxide Reductase A (MsrA) and DMSO reductase can selectively reduce one enantiomer of a sulfoxide, leaving the other enantiomer in high enantiomeric excess. nih.govrsc.orgnih.gov This biocatalytic approach is valued for its high selectivity under mild reaction conditions. nih.gov

Metal-Catalyzed Oxidative Resolution : Chiral metal complexes can catalyze the enantioselective oxidation of sulfoxides to the corresponding sulfones. researchgate.netulaval.ca Vanadium and titanium complexes, in particular, have been used effectively for this purpose. acs.orgacs.orgorganic-chemistry.org In this process, one sulfoxide enantiomer is oxidized to the sulfone at a faster rate, which allows the unreacted sulfoxide enantiomer to be recovered with high optical purity. organic-chemistry.org

The following table summarizes various approaches to the kinetic resolution of sulfoxides.

| Method | Catalyst/Reagent | Principle | Typical Outcome |

| Enzymatic Reduction | Methionine Sulfoxide Reductase B (MsrB) | Enantioselective reduction of one enantiomer to the sulfide. rsc.org | (S)-sulfoxides with 92–99% ee and ~50% yield. rsc.org |

| Hydrogenative Resolution | Rh-complexes with phosphine-phosphite ligands | Enantioselective hydrogenation of a vinyl sulfoxide. bohrium.comnih.gov | Recovered sulfoxide and reduced product in up to 99% and 97% ee, respectively. bohrium.comnih.gov |

| Oxidative Resolution | Vanadium-Salan System with H₂O₂ | Enantioselective oxidation of one enantiomer to the sulfone. acs.orgacs.org | Enantiomerically enriched sulfoxide. acs.org |

Assessment of Stereochemical Purity and Related Challenges

Accurately determining the enantiomeric excess (ee) of chiral sulfoxides is critical but can be complicated by inherent chemical phenomena. rsc.org

Phenomenon of Self-Disproportionation of Enantiomers (SDE) in Sulfoxide Chemistry

The Self-Disproportionation of Enantiomers (SDE) is a phenomenon where a non-racemic (scalemic) mixture of a chiral compound spontaneously separates into fractions that are enriched and depleted in the major enantiomer when subjected to achiral processing, most notably gravity-driven column chromatography. scispace.comrsc.orgnih.gov This effect is particularly pronounced for chiral sulfoxides due to the highly polar nature of the sulfoxide bond, which facilitates the formation of dimeric and higher-order aggregates through dipole-dipole interactions. scispace.comnih.gov

The homo- and heterochiral aggregates possess different physical properties and, consequently, exhibit different affinities for the stationary phase during chromatography. scispace.com This can lead to the elution of fractions with widely varying enantiomeric excesses from a single chromatographic purification. nih.govnih.gov A failure to recognize the SDE phenomenon can result in a significant misinterpretation of the stereochemical outcome of an asymmetric synthesis. rsc.orgnih.gov For example, routine flash chromatography of a sample of methyl p-tolyl sulfoxide with an initial ee of 86% yielded fractions with ee values ranging from 99.5% in the initial fraction to 73.5% in the final fraction. nih.gov

The table below illustrates the SDE effect on methyl p-tolyl sulfoxide during achiral chromatography. nih.gov

| Fraction | Enantiomeric Excess (ee) | Observation |

| Initial Sample | 86.0% | Starting material before chromatography |

| First Fraction | 99.5% | Significant enantiomeric enrichment |

| Last Fraction | 73.5% | Significant enantiomeric depletion |

Methodologies for Accurate Enantiomeric Excess (ee) Determination

Given the challenges posed by SDE, robust analytical methods are essential for the accurate determination of enantiomeric excess in sulfoxides.

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the most reliable and widely used method for determining the enantiomeric purity of sulfoxides. ucc.ienih.govuma.es The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. These transient, unequal interactions cause the enantiomers to travel through the column at different rates, resulting in their separation and allowing for accurate quantification. nih.gov To avoid errors from SDE, it is crucial to analyze a representative sample, which is typically prepared by dissolving the entirety of the purified product before injection. ucc.ie

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy can also be used to determine enantiomeric excess, typically through one of two approaches. nih.gov One method involves the use of chiral shift reagents, which are chiral lanthanide complexes that bind to the sulfoxide, inducing different chemical shifts for the protons of each enantiomer. Another approach is to use a chiral derivatizing agent to convert the enantiomers into a mixture of diastereomers, which will exhibit distinct signals in the NMR spectrum. acs.orgacs.org While useful, NMR methods can sometimes be less accurate than chiral HPLC. nih.gov

A comparison of the primary methods for ee determination is provided below.

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and reproducibility; direct separation and quantification. ucc.ie | Requires specialized chiral columns. |

| NMR Spectroscopy | Formation of diastereomeric complexes with chiral reagents. nih.gov | Does not require a pure enantiomer standard for method development. acs.org | Can have lower accuracy; potential for signal overlap. acs.org |

Ultimately, careful sample preparation and the use of validated analytical techniques are paramount for reporting the true stereochemical purity of chiral sulfoxides like this compound. rsc.orgucc.ie

Chemical Transformations and Reaction Mechanisms of Ethyl 5 Octane 1 Sulfinyl Pentanoate

Reactivity of the Sulfinyl Group

The sulfinyl group is the most reactive site in the molecule, characterized by a stereogenic sulfur atom. Its reactivity includes oxidation to the corresponding sulfone, reduction to the sulfide (B99878), and various rearrangements initiated by electrophilic activation or direct nucleophilic attack.

Controlled Oxidation to Sulfones

The oxidation of the sulfinyl group in Ethyl 5-(octane-1-sulfinyl)pentanoate to the corresponding sulfone, Ethyl 5-(octane-1-sulfonyl)pentanoate, is a common transformation. This process involves the conversion of sulfur from a +4 to a +6 oxidation state. A variety of oxidizing agents can be employed, with the choice of reagent influencing the reaction conditions and selectivity. researchgate.netorganic-chemistry.org

Hydrogen peroxide (H₂O₂) is a widely used, environmentally benign oxidant for this purpose. researchgate.netbohrium.com The reaction can be performed under catalyst-free conditions or accelerated by various catalysts. For instance, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides and sulfoxides to sulfones using 30% hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org Other catalytic systems, such as silica-based tungstate (B81510) catalysts, also facilitate this oxidation at room temperature. organic-chemistry.org The general mechanism for oxidation often involves the nucleophilic attack of the sulfoxide (B87167) oxygen on the electrophilic oxidant.

Over-oxidation is generally not a concern when starting from the sulfoxide, as the sulfone is the highest stable oxidation state for sulfur in this context. The reaction is typically robust and high-yielding.

Table 1: Representative Conditions for Oxidation of Sulfoxides to Sulfones | Oxidizing Agent | Catalyst | Solvent | Temperature | Typical Yield | |---|---|---|---|---| | Hydrogen Peroxide (30%) | Niobium Carbide | Acetonitrile (B52724) | Room Temp. | High | | Hydrogen Peroxide (30%) | Silica-Tungstate | Dichloromethane | Room Temp. | >90% | | m-CPBA | Dichloromethane | 0 °C to RT | High | | Urea-Hydrogen Peroxide | Phthalic Anhydride (B1165640) | Ethyl Acetate (B1210297) | Reflux | Good to Excellent |

Stereoselective Reduction to Sulfides

The reduction of the sulfoxide in this compound back to the corresponding sulfide, Ethyl 5-(octylthio)pentanoate, is a key transformation. Since the sulfur atom in the sulfoxide is a stereocenter, stereoselective reduction methods are of significant interest. rsc.org Biocatalytic approaches, in particular, have emerged as powerful tools for achieving high enantioselectivity. frontiersin.org

Enzymes known as sulfoxide reductases can catalyze the reduction of one enantiomer of a racemic sulfoxide mixture, leaving the other enantiomer untouched. This process, known as kinetic resolution, is an effective strategy for preparing chiral sulfoxides. frontiersin.org For example, dimethylsulfoxide (DMSO) reductases have been used in biocatalytic systems for the kinetic resolution of racemic sulfoxides, where the undesired enantiomer is reduced to the sulfide. frontiersin.org These enzymatic reactions often exhibit high enantioselectivity, providing access to enantiopure sulfoxides. rsc.orgfrontiersin.org

Chemical methods for reduction are also available, though they may not always offer the same level of stereocontrol as enzymatic methods.

Pummerer-Type Rearrangements and Related Electrophilic Activation of Sulfoxides

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-proton. wikipedia.orgchemeurope.com For this compound, this reaction would occur on the octyl chain at the carbon adjacent to the sulfur atom. The reaction is typically initiated by an acid anhydride, such as acetic anhydride (Ac₂O). wikipedia.orgnumberanalytics.com

The mechanism begins with the acylation of the nucleophilic sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion. chemeurope.comnumberanalytics.com A base, typically the acetate ion byproduct, then abstracts a proton from the α-carbon, leading to an elimination reaction that generates a key intermediate known as a thial or sulfenium ion. wikipedia.org Finally, the acetate ion attacks this electrophilic intermediate to yield an α-acyloxy thioether. wikipedia.org

Variations of the Pummerer reaction exist, including "interrupted" Pummerer reactions, where a nucleophile other than the acetate attacks the thial intermediate. nih.gov This can be an intermolecular or intramolecular nucleophile, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org Lewis acids like TiCl₄ or SnCl₄ can be used with α-acyl sulfoxides to facilitate the reaction at lower temperatures. chemeurope.com

Nucleophilic Attack at the Sulfur Center and Associated Rearrangements

The sulfur atom in the sulfinyl group is electrophilic and can be attacked by nucleophiles. Such reactions often proceed with inversion of configuration at the sulfur center, a concept demonstrated in the hydrolysis of alkoxysulfonium salts derived from sulfoxides. acs.org

This reactivity can be harnessed for the synthesis of other sulfur-containing compounds. For instance, sulfenate anions, which can be generated in situ from related β-sulfinyl esters under basic conditions, act as effective nucleophiles. mdpi.com While this compound is not a β-sulfinyl ester, the principle of nucleophilic substitution at the sulfur center is a fundamental aspect of its reactivity. The reaction of sulfoxides with organometallic reagents can also lead to nucleophilic displacement at the sulfur atom.

Transformations Involving the Ester Moiety

The ethyl ester group provides a secondary site for chemical modification, primarily through reactions involving the electrophilic carbonyl carbon.

Hydrolysis and Transesterification Reactions

Hydrolysis

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-(octane-1-sulfinyl)pentanoic acid. This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst like dilute sulfuric or hydrochloric acid. chemguide.co.ukdalalinstitute.com To drive the equilibrium towards the products, a large excess of water is used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This method is generally preferred as the reaction is irreversible and goes to completion. libretexts.org The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction produces the alcohol (ethanol) and the salt of the carboxylic acid (e.g., sodium 5-(octane-1-sulfinyl)pentanoate). chemguide.co.uk Subsequent acidification of the salt solution liberates the free carboxylic acid.

Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol (R'-OH). wikipedia.org This reaction can also be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

The mechanism involves the nucleophilic attack of the new alcohol (R'-OH) on the carbonyl carbon of the ester. wikipedia.org A tetrahedral intermediate is formed, which then collapses, eliminating ethanol (B145695) to form the new ester. To drive the reaction to completion, the reactant alcohol is often used in large excess, or the ethanol byproduct is removed as it is formed, for example, by distillation. wikipedia.org

Table 2: General Conditions for Ester Transformations

| Reaction | Catalyst | Reagents | Key Feature |

|---|---|---|---|

| Acid Hydrolysis | H₂SO₄ or HCl (dilute) | Excess H₂O | Reversible |

| Base Hydrolysis | NaOH or KOH (aqueous) | H₂O | Irreversible (Saponification) |

An article on the specific chemical transformations and reaction mechanisms of "this compound" cannot be generated at this time. A thorough search of available scientific literature and chemical databases did not yield specific research findings for this particular compound.

The provided outline requires detailed, scientifically accurate information on functional group interconversions, reactions of the alkyl chains, and in-depth mechanistic investigations, including transition state structures and the role of catalysis. This level of detail is contingent on published research that specifically characterizes the reactivity and mechanistic pathways of this compound.

General principles of sulfoxide chemistry exist; however, applying them to this specific molecule without experimental data would be speculative and would not meet the required standards of scientific accuracy and strict focus demanded by the instructions. Research on analogous structures is available but does not provide the specific data necessary to construct an article solely on this compound. Therefore, to ensure the content is factual and not hypothetical, the article cannot be written until specific studies on this compound are published.

Computational and Theoretical Investigations of Ethyl 5 Octane 1 Sulfinyl Pentanoate

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For Ethyl 5-(octane-1-sulfinyl)pentanoate, computational methods provide a powerful lens through which to examine its electronic configuration, molecular orbitals, and the influence of its constituent functional groups.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic configuration of molecules like this compound. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can provide accurate descriptions of the molecule's geometry and electronic properties.

These calculations would reveal the distribution of electrons within the molecule, highlighting the polar nature of the sulfinyl group (S=O). The oxygen atom, being highly electronegative, draws electron density from the sulfur atom, creating a significant dipole moment. The lone pair of electrons on the sulfur atom also plays a crucial role in its electronic behavior and stereochemistry.

A representative table of calculated electronic energies for a molecule like this compound, based on DFT calculations of similar sulfoxides, is presented below.

| Parameter | Representative Value (Hartree) |

| Total Energy | -1250.5 |

| Electronic Energy | -1800.2 |

| Nuclear Repulsion Energy | 549.7 |

Note: These are hypothetical values for illustrative purposes, derived from typical computational outputs for molecules of similar size and composition.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfinyl group, specifically involving the lone pair on the sulfur atom and the p-orbitals of the oxygen atom. The LUMO, on the other hand, would likely be distributed over the ester functionality, particularly the antibonding π* orbital of the carbonyl group (C=O).

A hypothetical representation of the HOMO-LUMO energy values and the energy gap is provided in the table below, based on data for analogous alkyl sulfoxides.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 2.0 |

| HOMO-LUMO Gap | 8.5 |

Note: These values are illustrative and represent typical ranges observed for similar aliphatic sulfoxides.

The sulfinyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atom. This property significantly influences the charge distribution across the entire this compound molecule. The inductive effect of the sulfinyl moiety leads to a polarization of the adjacent C-S bonds, resulting in a partial positive charge on the carbon atoms of both the octane (B31449) and the pentanoate chains that are directly bonded to the sulfur atom.

Below is a table illustrating the hypothetical partial atomic charges on key atoms within the molecule, demonstrating the inductive effects.

| Atom | Hypothetical Partial Charge (e) |

| S (in sulfinyl) | +0.8 |

| O (in sulfinyl) | -0.9 |

| C (alpha to S in octane) | +0.1 |

| C (alpha to S in pentanoate) | +0.15 |

| C (carbonyl in ester) | +0.6 |

| O (ester ether) | -0.5 |

Note: These are representative values to illustrate the expected charge distribution.

Conformational Analysis and Stereochemical Stability

The presence of a stereogenic sulfur center and flexible alkyl chains in this compound gives rise to a complex conformational landscape and interesting stereochemical properties.

The sulfur atom in a sulfoxide (B87167) is chiral when the two organic substituents are different, as is the case in this compound. The geometry around the sulfur atom is trigonal pyramidal, with the lone pair of electrons occupying one of the vertices. The interconversion between the two enantiomers of the sulfoxide occurs through a process called pyramidal inversion, which involves the lone pair passing through the plane of the other three substituents via a planar transition state.

The energy barrier to this inversion is a critical measure of the stereochemical stability of the sulfoxide. For typical dialkyl sulfoxides, this barrier is relatively high, making them configurationally stable at room temperature. Computational studies on simple sulfoxides have shown that the energy barrier for pyramidal inversion is typically in the range of 35-42 kcal/mol. wikipedia.org Factors such as the nature of the substituents on the sulfur atom can influence this barrier.

A hypothetical energy profile for the pyramidal inversion of this compound is summarized in the table below.

| State | Relative Energy (kcal/mol) |

| Ground State (Pyramidal) | 0 |

| Transition State (Planar) | 38 |

| Inverted State (Pyramidal) | 0 |

Note: The energy barrier is an estimated value based on literature data for similar sulfoxides.

Computational conformational analysis, often performed using molecular mechanics or DFT methods, can be used to identify the low-energy conformers of the molecule. These studies would likely reveal that the extended, staggered conformations of the alkyl chains are energetically favored to minimize steric repulsion. Furthermore, the relative orientation of the polar sulfinyl and ester groups will be governed by dipole-dipole interactions, which may lead to specific folded or extended arrangements being more stable. The interplay of these subtle forces dictates the preferred three-dimensional structure of the molecule in the absence of intermolecular interactions.

Theoretical Prediction of Diastereomeric and Enantiomeric Stability

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-. The stability of these stereoisomers is a critical factor in their synthesis and application. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to predict the relative stabilities of diastereomers and enantiomers. researchgate.net These methods calculate the ground-state electronic energy of each isomer. A lower calculated energy corresponds to a more stable structure.

Computational studies on similar chiral sulfoxides have shown that the energy difference between enantiomers is, by definition, zero in an achiral environment. However, the relative stability of diastereomers can be significant and is influenced by steric and electronic factors within the molecule. researchgate.net For this compound, theoretical calculations would involve geometry optimization of both the (R)- and (S)-enantiomers to find their lowest energy conformations. The calculated thermodynamic properties, such as Gibbs free energy, can then be compared. High inversion barriers, calculated by locating the planar transition state for racemization, can confirm the optical stability of the chiral sulfoxides. rsc.org

Table 1: Predicted Relative Stability of this compound Stereoisomers

| Stereoisomer | Method/Basis Set | Relative Gibbs Free Energy (ΔG) in kcal/mol | Conclusion |

| (R)-Enantiomer | DFT/B3LYP/6-31G | 0.00 (Reference) | - |

| (S)-Enantiomer | DFT/B3LYP/6-31G | 0.00 | Enantiomers are isoenergetic |

| Racemization TS | DFT/B3LYP/6-31G* | +38.5 | High barrier indicates high optical stability |

Note: Data are hypothetical, based on typical values for chiral sulfoxides.

Reaction Mechanism Studies Using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating complex reaction mechanisms by characterizing the potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, products, and, crucially, the short-lived transition states and intermediates that connect them. researchgate.net

For reactions involving this compound, such as its synthesis via sulfide (B99878) oxidation or its participation in Pummerer-type rearrangements, computational methods can map out the entire reaction pathway. nih.govacs.org A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. rsc.org

Using computational packages like Gaussian, researchers can perform TS searches to locate these critical structures. mdpi.com Frequency calculations are then performed to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org For instance, in the oxidation of the corresponding sulfide to form this compound, DFT calculations can model the approach of the oxidant (e.g., hydrogen peroxide) and characterize the geometry and energy of the transition state where the oxygen atom is transferred to the sulfur. mdpi.com

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡) of a reaction. researchgate.net This barrier is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction. Quantum chemical calculations provide a direct means to compute these energy barriers. researchgate.net

For example, the thermal elimination of sulfoxides (a syn-elimination reaction) is a well-studied process. Computational modeling of this reaction for this compound would involve calculating the energies of the ground state molecule and the cyclic, five-membered ring transition state. The resulting activation enthalpy can be compared with experimental data for similar compounds. nih.gov These calculations can predict how substituents on the pentanoate or octane chains might alter the reaction rate by stabilizing or destabilizing the transition state. acs.org

Table 2: Calculated Kinetic Data for a Hypothetical Reaction

| Reaction Step | Calculated ΔH‡ (kcal/mol) | Calculated ΔG‡ (kcal/mol) | Predicted Rate |

| Sulfide Oxidation to Sulfoxide | 15.2 | 22.5 | Moderate |

| Sulfoxide Thermal Elimination | 32.3 | 31.8 | Slow at RT |

| Pummerer Rearrangement | 25.7 | 28.1 | Requires activation |

Note: Data are hypothetical and represent typical values for sulfoxide reactions.

Molecular Modeling in Ligand Design and Intermolecular Interactions

The sulfoxide group is an excellent coordinating ligand for various metals, and its chirality can be exploited in asymmetric catalysis. nih.gov Molecular modeling plays a crucial role in designing such ligands and understanding their interactions with other molecules. nih.gov

This compound possesses both a hard oxygen donor (from the ester carbonyl) and a borderline S/O donor from the sulfoxide group, making it a potentially versatile ligand. ontosight.airesearchgate.net Computational design principles for ligands based on this scaffold would focus on several key aspects: researchgate.netnih.gov

Conformational Analysis: Modeling the conformational landscape of the free ligand to understand its preferred shapes.

Coordination Mode: Predicting whether the ligand will bind to a metal center through the sulfoxide oxygen, the sulfur, or chelate using the ester oxygen. DFT calculations can determine the relative energies of these different binding modes. ontosight.ai

Steric and Electronic Tuning: In silico modification of the octane and ethyl pentanoate groups to systematically alter the ligand's steric bulk and electronic properties. This allows for the rational design of ligands with optimized activity and selectivity for a specific catalytic reaction. acs.org

Enantioselectivity Prediction: For applications in asymmetric catalysis, docking the ligand-metal complex with a prochiral substrate and calculating the transition state energies for the formation of different product enantiomers can predict the ligand's effectiveness.

The goal of these computational studies is to identify promising ligand structures for experimental synthesis, thereby reducing the time and resources required for catalyst development. chemrxiv.org

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, govern the assembly of molecules into larger, ordered structures. usf.edufortunejournals.com Molecular modeling is an essential tool for exploring how molecules like this compound might self-assemble or interact with other molecules in a supramolecular context. nih.govnumberanalytics.com

The polar sulfoxide and ester groups can participate in hydrogen bonding with suitable donor molecules, while the long octane chain can engage in van der Waals interactions with other hydrophobic molecules. frontiersin.org Molecular dynamics (MD) simulations can be used to model the behavior of many this compound molecules over time, predicting whether they will form stable assemblies like micelles or layers. researchgate.net These simulations provide a dynamic picture of the intermolecular forces at play, revealing the preferred orientations and packing arrangements within a potential supramolecular structure. researchgate.net

Advanced Analytical Characterization of Ethyl 5 Octane 1 Sulfinyl Pentanoate

Spectroscopic Methodologies for Structural and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure, identifying functional groups, and assessing the purity of Ethyl 5-(octane-1-sulfinyl)pentanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl ester, the pentanoate chain, and the octyl group attached to the sulfoxide (B87167). The chirality at the sulfur atom can induce diastereotopicity in neighboring methylene (B1212753) protons, leading to more complex splitting patterns.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | ~1.25 | Triplet | 3H |

| CH₂ (ethyl) | ~4.12 | Quartet | 2H |

| CH₂ (pentanoate, α to C=O) | ~2.35 | Triplet | 2H |

| CH₂ (pentanoate, β to C=O) | ~1.70 | Multiplet | 2H |

| CH₂ (pentanoate, γ to C=O) | ~1.85 | Multiplet | 2H |

| CH₂ (pentanoate, δ to S=O) | ~2.70 | Multiplet | 2H |

| CH₂ (octane, α to S=O) | ~2.60 | Multiplet | 2H |

| (CH₂)₆ (octane) | ~1.20-1.50 | Multiplet | 12H |

| CH₃ (octane) | ~0.88 | Triplet | 3H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the ester and the carbons adjacent to the sulfoxide group are expected to appear at characteristic downfield shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~173.5 |

| CH₂ (ethyl ester, O-CH₂) | ~60.5 |

| CH₃ (ethyl ester) | ~14.2 |

| CH₂ (pentanoate, α to C=O) | ~34.0 |

| CH₂ (pentanoate, β to C=O) | ~24.5 |

| CH₂ (pentanoate, γ to C=O) | ~22.0 |

| CH₂ (pentanoate, δ to S=O) | ~55.0 |

| CH₂ (octane, α to S=O) | ~58.0 |

| (CH₂)₆ (octane) | ~22.0-31.5 |

| CH₃ (octane) | ~14.0 |

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings within the ethyl, pentanoate, and octyl chains. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Chiral Shift Reagents: Due to the presence of a stereogenic center at the sulfur atom, this compound is a chiral molecule. To determine the enantiomeric purity, chiral shift reagents (e.g., lanthanide complexes) can be used. These reagents form diastereomeric complexes with the enantiomers, inducing different chemical shifts for corresponding protons in the NMR spectrum, allowing for their quantification.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups in this compound gives rise to characteristic absorption bands.

The IR spectrum is expected to be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration. Another key feature is the S=O stretching vibration of the sulfoxide group. The exact position of this band can be sensitive to the electronic environment. The C-O stretching of the ester and the C-H stretching and bending vibrations of the alkyl chains will also be present.

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | Stretch | ~1735 | Strong (IR) |

| S=O (sulfoxide) | Stretch | ~1050 | Strong (IR) |

| C-O (ester) | Stretch | ~1240 | Medium (IR) |

| C-H (sp³) | Stretch | ~2850-2960 | Medium (IR, Raman) |

| CH₂/CH₃ | Bend | ~1375-1465 | Medium (IR, Raman) |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₅H₃₀O₃S), the expected monoisotopic mass is approximately 290.1943 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅). The long alkyl chains can undergo characteristic cleavage, leading to a series of peaks separated by 14 Da (corresponding to CH₂ groups). Fragmentation around the sulfoxide group is also expected.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 290 | [M]⁺ |

| 245 | [M - OC₂H₅]⁺ |

| 187 | [M - C₈H₁₇]⁺ |

| 149 | [C₈H₁₇SO]⁺ |

| 113 | [C₈H₁₇]⁺ |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. In this compound, the primary chromophores are the ester carbonyl group and the sulfoxide group. The ester group typically exhibits a weak n → π* transition at around 210-220 nm. The sulfoxide group also shows absorption in the UV region, which can be influenced by the surrounding alkyl groups.

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. Since this compound possesses a stereogenic sulfur atom, its enantiomers will interact differently with circularly polarized light. A non-racemic sample will produce a CD spectrum with positive or negative Cotton effects corresponding to the electronic transitions of the sulfoxide chromophore. The sign and magnitude of these Cotton effects can be used to determine the enantiomeric excess and, through comparison with theoretical calculations or known compounds, the absolute configuration (R or S) of the sulfoxide.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are crucial for the separation of this compound from reaction mixtures and for its quantification. Due to its chirality, specialized chromatographic techniques are required for the separation of its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. By using a chiral stationary phase (CSP), the two enantiomers of this compound will have different retention times, allowing for their separation and quantification. The choice of the CSP and the mobile phase is critical for achieving good resolution.

Gas Chromatography (GC) can also be used, particularly with a chiral column, for the analysis of this compound, provided it is sufficiently volatile and thermally stable.

These advanced analytical techniques, when used in concert, provide a comprehensive characterization of this compound, confirming its structure, assessing its purity, and determining its stereochemical properties.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography is a fundamental technique for the purity assessment and quantification of this compound. Due to its non-volatile nature and the presence of a chromophore in the ester and sulfoxide groups, HPLC with UV detection is a suitable method.

For a compound like this compound, a reversed-phase HPLC method would typically be developed. This would involve a nonpolar stationary phase (such as C18) and a polar mobile phase, likely a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid to ensure good peak shape.

Given that the sulfur atom in the sulfoxide group is a stereocenter, this compound exists as a pair of enantiomers. Chiral HPLC is essential for separating and quantifying these enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of sulfoxides. The mobile phase for chiral separations is often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol).

Table 1: Representative HPLC and Chiral HPLC Conditions for Analysis

| Parameter | Conventional HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Acetonitrile/Water Gradient | Hexane/Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210-220 nm | UV at 210-220 nm |

| Temperature | 25 °C | 20 °C |

Gas Chromatography (GC and GC-MS)

Gas Chromatography can be used for the analysis of this compound, provided it has sufficient thermal stability and volatility. The main challenge with sulfoxides is their potential for thermal degradation in the high-temperature environment of the GC inlet and column. A lower inlet temperature and a robust, inert column would be necessary to minimize on-column decomposition.

GC coupled with Mass Spectrometry (GC-MS) would be invaluable for confirming the identity of the compound. The mass spectrometer provides information about the molecular weight and fragmentation pattern, which serves as a chemical fingerprint. The expected fragmentation would likely involve cleavage alpha to the sulfoxide group and fragmentation of the ester moiety.

Table 2: Hypothetical GC-MS Parameters

| Parameter | Value |

|---|---|

| Column | Low-bleed, mid-polarity capillary column (e.g., DB-5ms) |

| Inlet Temperature | 200 - 250 °C (Optimized to prevent degradation) |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Complementary Techniques for Structural and Stereochemical Elucidation

Beyond chromatographic methods, other techniques are vital for a full structural and stereochemical understanding of the molecule.

X-ray Crystallography (where suitable crystalline forms are obtained)

Should this compound be a solid that can be grown into a single crystal of sufficient quality, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure. This powerful technique would confirm the connectivity of all atoms and, crucially, determine the absolute configuration (R or S) of the stereogenic sulfur atom if a single enantiomer is crystallized. The resulting data includes precise bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail.

Optical Rotation Measurements

Optical rotation is a key technique for characterizing chiral molecules. A solution of an enantiomerically pure or enriched sample of this compound would rotate the plane of polarized light. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of this rotation are characteristic physical properties. The specific rotation, [α], is a standardized value calculated from the observed rotation, concentration, and path length. This measurement is fundamental for distinguishing between the (R) and (S) enantiomers, although it does not directly determine the absolute configuration without comparison to a standard of known configuration.

Lack of Specific Research Data Prevents In-Depth Analysis of this compound in Advanced Organic Synthesis

A thorough investigation into the scientific literature reveals a significant gap in detailed research specifically concerning the chemical compound This compound . While the structural features of this molecule, namely the chiral sulfoxide and the ester functional groups, suggest potential applications in stereoselective synthesis and catalysis, no specific studies detailing its use in the advanced organic synthesis applications outlined in the requested article have been identified.

The intended exploration of "this compound" was to be structured around its role as a chiral auxiliary, its integration into chiral ligand design for asymmetric catalysis, and its utility as a versatile synthetic intermediate. The planned subsections included detailed discussions on its application in stereoselective transformations, the development of sulfoxide-phosphine (S,P) ligands, its use in enantioselective carbon-carbon bond-forming reactions, its potential in organocatalytic systems, and its role in constructing stereodefined carbon skeletons.